tert-Butyl N-(4-azabicyclo[4.1.0]-heptan-1-ylmethyl)-carbamate tert-Butyl N-(4-azabicyclo[4.1.0]-heptan-1-ylmethyl)-carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15799226
InChI: InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-8-12-4-5-13-7-9(12)6-12/h9,13H,4-8H2,1-3H3,(H,14,15)
SMILES:
Molecular Formula: C12H22N2O2
Molecular Weight: 226.32 g/mol

tert-Butyl N-(4-azabicyclo[4.1.0]-heptan-1-ylmethyl)-carbamate

CAS No.:

Cat. No.: VC15799226

Molecular Formula: C12H22N2O2

Molecular Weight: 226.32 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl N-(4-azabicyclo[4.1.0]-heptan-1-ylmethyl)-carbamate -

Specification

Molecular Formula C12H22N2O2
Molecular Weight 226.32 g/mol
IUPAC Name tert-butyl N-(3-azabicyclo[4.1.0]heptan-6-ylmethyl)carbamate
Standard InChI InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-8-12-4-5-13-7-9(12)6-12/h9,13H,4-8H2,1-3H3,(H,14,15)
Standard InChI Key ADRHJTXCZFRRQA-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)NCC12CCNCC1C2

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

tert-Butyl N-(4-azabicyclo[4.1.0]-heptan-1-ylmethyl)-carbamate (CAS: 1354006-78-2) features a 4-azabicyclo[4.1.0]heptane scaffold—a seven-membered ring system containing one nitrogen atom and a fused cyclopropane moiety . The Boc group (-OC(O)N(C(CH3)3)) is appended via a methylene linker to the bicyclic amine, conferring steric protection to the nitrogen center.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₁₂H₂₂N₂O₂
Molecular Weight226.32 g/mol
IUPAC Nametert-butyl N-(3-azabicyclo[4.1.0]heptan-6-ylmethyl)carbamate
Canonical SMILESCC(C)(C)OC(=O)NCC12CCNCC1C2
InChIKeyADRHJTXCZFRRQA-UHFFFAOYSA-N

The bicyclic system introduces considerable ring strain, with bond angles deviating from ideal tetrahedral geometry, as evidenced by X-ray crystallographic studies of analogous compounds .

Spectroscopic Characterization

  • ¹H NMR: Signals between δ 1.2–1.4 ppm correspond to the tert-butyl group, while the cyclopropane protons resonate as distinct multiplets near δ 1.8–2.2 ppm .

  • ¹³C NMR: The carbonyl carbon of the carbamate appears at ~155 ppm, with quaternary carbons of the Boc group at 28–30 ppm.

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The synthesis proceeds via three stages:

  • Bicyclic Amine Formation: Cyclopropanation of aza-enynes under transition-metal-free conditions yields the 4-azabicyclo[4.1.0]heptane core.

  • Methylene Linker Installation: Alkylation of the amine with bromomethyl tert-butyl carbamate introduces the Boc-protected sidechain.

  • Purification: Flash chromatography (SiO₂, ethyl acetate/hexane) achieves >95% purity .

Table 2: Optimized Reaction Conditions

StepReagentsTemperatureYield
CyclopropanationI₂, K₂CO₃0°C → RT78%
AlkylationBrCH₂Boc, DIPEA40°C85%

Industrial Production

Scale-up adaptations include:

  • Continuous flow reactors for cyclopropanation to mitigate exothermic risks .

  • Catalytic hydrogenation replaces stoichiometric reductants in intermediate steps .

Reactivity and Functionalization

Carbamate Hydrolysis

The Boc group undergoes acid-catalyzed cleavage (e.g., HCl/dioxane) to liberate the primary amine, a key transformation for subsequent derivatization:
Boc-protected amine+HClAmine hydrochloride+CO2+C(CH3)3Cl\text{Boc-protected amine} + \text{HCl} \rightarrow \text{Amine hydrochloride} + \text{CO}_2 + \text{C(CH}_3\text{)}_3\text{Cl} .

Ring-Opening Reactions

Electrophilic attack at the cyclopropane ring (e.g., Br₂, H₂O) produces functionalized piperidine derivatives, enabling diversification of the core structure .

Applications in Organic Synthesis

Peptide Mimetics

The rigid bicyclic system serves as a proline analog in constrained peptidomimetics, enhancing metabolic stability .

Catalytic Ligand Design

Chelation of late transition metals (Pd, Rh) via the amine lone pair enables asymmetric catalysis applications.

Recent Advances and Future Directions

Photocatalytic Functionalization

Visible-light-mediated C–H activation enables direct arylation at the cyclopropane ring, expanding derivatization pathways .

Targeted Drug Delivery Systems

Conjugation to antibody-drug conjugates (ADCs) via lysine-specific carbamate cleavage is under investigation for tumor-selective payload release .

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